Tert-butyl (2-ureidoethyl)carbamate
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Overview
Description
Tert-butyl (2-ureidoethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group attached to the carbamate moiety, which provides stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl (2-ureidoethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2-ureidoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Sodium Azide: Utilized in the synthesis of the acyl azide intermediate.
Tetrabutylammonium Bromide and Zinc(II) Triflate: Catalysts for the Curtius rearrangement.
Major Products:
Free Amine: Obtained after deprotection.
Isocyanate Derivative: Formed during the Curtius rearrangement.
Scientific Research Applications
Tert-butyl (2-ureidoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for various biochemical studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-ureidoethyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Tert-butyl carbamate: Another carbamate with similar protecting group properties.
Benzyl carbamate: Used as a protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.
Uniqueness: Tert-butyl (2-ureidoethyl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.
Properties
IUPAC Name |
tert-butyl N-[2-(carbamoylamino)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5-4-10-6(9)12/h4-5H2,1-3H3,(H,11,13)(H3,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHSRTCEZHSEBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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